![molecular formula C16H22N6 B6438325 N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2549049-73-0](/img/structure/B6438325.png)
N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine
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Overview
Description
“N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine” is a complex organic compound. It is related to other compounds such as N-(pyridin-4-yl)pyridin-4-amine and its derivatives . These compounds have been studied for their arrangement in the interlayer space of zirconium sulfophenylphosphonate .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine involves a reaction between 2-Chloro-5-chloromethylpyridine and N-ethylpiperazine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using classical molecular simulation methods . The intercalated molecules were placed between SO3H groups of the host layers .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of a correspondent compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the carbonyl functional groups are antiperiplanar, and the molecule features intermolecular hydrogen bonding .Scientific Research Applications
Chemodivergent Synthesis
This compound has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The reaction conditions were mild and metal-free, and the synthesis was promoted by I2 and TBHP .
Biomedical Applications
The pyrazolo[3,4-b]pyridines group, which includes this compound, has been extensively studied for its biomedical applications . These compounds have been synthesized from both preformed pyrazole or pyridine .
Anticancer Activity
The compound has shown potential in cancer research. It has been evaluated for its antiproliferative activity against different human cancer cell lines, including A549 (non-small cell lung cancer cell line), MCF-7 (breast cancer cell line), HCT116 (colon cancer cell line), PC-3 (prostate cancer cell line) and HL7702 (human liver normal cell line) .
Leukemia Treatment
Imatinib, a therapeutic agent used to treat leukemia, has a structure similar to this compound . This suggests potential applications of “N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine” in the treatment of leukemia .
Antimicrobial Potential
Some derivatives of this compound have shown good antimicrobial potential . This suggests that it could be used in the development of new antimicrobial agents .
Drug Development
Due to the close similarity with the purine bases adenine and guanine, this compound has attracted the interest of medicinal chemists . This makes it a potential candidate for drug development .
Mechanism of Action
Mode of Action
It’s known that the compound forms a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
Biochemical Pathways
It’s known that the compound and its derivatives are arranged in the interlayer space of zirconium sulfophenylphosphonate .
Result of Action
It’s known that the compound has potential use in non-linear optics due to the calculated dipole moments of the guests in the final models .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-2-18-15-5-8-19-16(20-15)22-11-9-21(10-12-22)13-14-3-6-17-7-4-14/h3-8H,2,9-13H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGCTOKSSWOSKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine |
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